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molecular formula C11H12O2 B8475730 5-Phenyl-3-methyldihydrofuran-2(3H)-one

5-Phenyl-3-methyldihydrofuran-2(3H)-one

Cat. No. B8475730
M. Wt: 176.21 g/mol
InChI Key: RJORZFILZSPUAF-UHFFFAOYSA-N
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Patent
US04175089

Procedure details

Styrene in an amount of 2.1 grams and 11.65 grams of manganic acetate, Mn(C2H3O2)3.2H2O, comprising two equivalents of Mn+3 based on titration value, were refluxed under nitrogen in 200 milliliters of propionic acid containing 20 grams of potassium propionate. In less than an hour, a 50% yield of alpha-methyl-gamma-phenyl butyrolactone was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
11.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mn(C2H3O2)3.2H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O-:13])(=[O:12])[CH2:10][CH3:11].[K+]>C(O)(=O)CC.[Mn+3]>[CH3:11][CH:10]1[CH2:1][CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:13][C:9]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
manganic acetate
Quantity
11.65 g
Type
reactant
Smiles
Step Three
Name
Mn(C2H3O2)3.2H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
potassium propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
In less than an hour

Outcomes

Product
Name
Type
product
Smiles
CC1C(=O)OC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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